3-(Aminomethyl)pentan-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H15NO |
|---|---|
Molecular Weight |
117.19 g/mol |
IUPAC Name |
3-(aminomethyl)pentan-2-ol |
InChI |
InChI=1S/C6H15NO/c1-3-6(4-7)5(2)8/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
LNPLPBRSCJTMHP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C(C)O |
Origin of Product |
United States |
Chemical Reactivity and Transformation of 3 Aminomethyl Pentan 2 Ol
Reactions Involving the Primary Amine Functionality
The primary amine group in 3-(aminomethyl)pentan-2-ol is a key site for nucleophilic reactions.
Alkylation: The nitrogen atom's lone pair of electrons allows it to act as a nucleophile, reacting with alkyl halides. savemyexams.comlibretexts.org This can lead to a mixture of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts, through polyalkylation. libretexts.orgmnstate.edu Using an excess of the amine can favor monosubstitution. mnstate.edu
Acylation: The primary amine can react with acyl chlorides and acid anhydrides in nucleophilic substitution reactions. libretexts.org
Reaction with Aldehydes and Ketones: The amine can react with aldehydes or ketones to form an unstable aminol intermediate, which can then eliminate water to form an imine. mnstate.edu This reaction is reversible, with the removal of water driving the equilibrium towards the imine. mnstate.edu
Reaction with Nitrous Acid: Primary aliphatic amines react with nitrous acid to form unstable diazonium salts. These salts readily decompose, releasing nitrogen gas and forming a carbocation, which can then undergo substitution to form an alcohol or elimination to yield an alkene. lkouniv.ac.in
Reaction with Carbon Disulfide: Primary amines can react with carbon disulfide to produce dithiocarbamic acids. lkouniv.ac.in
Transformations of the Secondary Alcohol Group
The secondary alcohol group in this compound can undergo several key transformations.
Oxidation: The secondary alcohol can be oxidized to a ketone, specifically 3-(aminomethyl)pentan-2-one. glowscotland.org.uk Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3).
Esterification: Alcohols react with carboxylic acids to form esters. This reaction is typically catalyzed by a strong acid. openstax.org
Conversion to Alkyl Halides: The hydroxyl group is a poor leaving group, but it can be converted into a better one to facilitate substitution reactions. openstax.org Reaction with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) occurs via an SN2 mechanism to form the corresponding alkyl halide. openstax.org Tertiary alcohols, in contrast, react with hydrohalic acids through an SN1 mechanism. openstax.org
Dehydration: In the presence of a strong acid like sulfuric acid, the alcohol can be protonated, forming a good leaving group (water). masterorganicchemistry.com Subsequent elimination leads to the formation of an alkene. masterorganicchemistry.com For secondary alcohols, this E1 reaction can be accompanied by carbocation rearrangements to form a more stable carbocation. masterorganicchemistry.com
Chemoselective and Regioselective Reactions
The presence of two distinct functional groups allows for selective reactions at one site while leaving the other untouched.
Chemoselective Acylation: N-Heterocyclic carbenes (NHCs) have been shown to catalyze the chemoselective acylation of alcohols in the presence of other nucleophiles, such as amines. rsc.org This strategy could potentially be applied to selectively acylate the alcohol group of this compound.
Enzymatic Resolutions: Enzymes like lipase (B570770) B from Candida antarctica (CALB) can be used for the kinetic resolution of racemic mixtures. CALB has been used to resolve N-protected β-amino methyl esters through transesterification and hydrolysis with high enantioselectivity. researchgate.net This highlights the potential for enzymatic methods to achieve stereoselective transformations of this compound or its derivatives.
Derivatization Strategies for Advanced Chemical Intermediates
The dual functionality of this compound makes it a valuable building block for the synthesis of more complex molecules.
Synthesis of Oxazines: Amino alcohols are key precursors for the synthesis of oxazine (B8389632) derivatives. For instance, 1-aminomethyl-2-naphthol reacts with aromatic aldehydes to form 3-aryl-2,3-dihydro-1H-naphth[1,2-e] mnstate.eduoxazines. rsc.org Similar strategies could be employed with this compound to create novel heterocyclic structures.
Formation of Carbamates: The amine functionality can be converted into a carbamate, which can act as a directing group in metalation reactions, allowing for further functionalization of the molecule. acs.org
Use in Reductive Amination: While this compound is a product of reductive amination, it can also serve as the amine component in subsequent reductive amination reactions with other aldehydes or ketones to generate more complex secondary or tertiary amines. libretexts.orgucl.ac.uk
Prodrug Formation: The amine and alcohol groups can be modified to create prodrugs, which are compounds that undergo chemical changes under physiological conditions to release the active parent drug. google.com
Applications in Advanced Organic Synthesis and Materials Science
3-(Aminomethyl)pentan-2-ol as a Chiral Building Block
Chiral building blocks are fundamental in modern organic synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a molecule is critical to its biological activity. enamine.net As a chiral molecule, this compound serves as a versatile starting material for the synthesis of enantiomerically pure complex molecules. nih.gov The utility of such building blocks stems from the "chiral pool," which consists of abundant, naturally occurring chiral compounds. nih.gov
The synthesis of complex organic molecules often relies on the strategic assembly of smaller, stereochemically defined fragments. eurekalert.orgnih.gov The distinct reactivity of the amino and hydroxyl groups in this compound allows for sequential, controlled modifications, making it an ideal precursor for intricate molecular architectures.
Nitrogen-containing heterocyclic scaffolds are privileged structures in drug discovery and medicinal chemistry due to their widespread occurrence in natural products and pharmaceuticals. nih.govnih.gov The primary amine of this compound can be readily incorporated into various heterocyclic systems through reactions like condensation, cyclization, and multicomponent reactions. mdpi.comamazonaws.com For example, it can serve as a key component in the synthesis of substituted piperidines, pyrrolidines, or azepanes, where the stereocenter of the starting material can direct the stereochemical outcome of the final product.
| Heterocyclic Scaffold | Potential Synthetic Route from Amino Alcohol |
| Substituted Piperidines | Reductive amination followed by intramolecular cyclization. |
| Chiral Oxazolidinones | Reaction with phosgene (B1210022) or its equivalents. |
| Pyrrolidine Derivatives | Multi-step synthesis involving cyclization and rearrangement. |
| Fused Bicyclic Systems | Intramolecular Diels-Alder reactions of a derivatized intermediate. mdpi.com |
Polyfunctional compounds, which contain multiple reactive groups, are essential intermediates in organic synthesis. The structure of this compound, containing both a nucleophilic amine and a hydroxyl group, allows for the introduction of diverse functionalities. The amine can be acylated, alkylated, or converted into an amide, while the alcohol can be oxidized, etherified, or esterified. This dual reactivity enables the construction of molecules with tailored properties for applications ranging from materials science to medicinal chemistry. For instance, derivatization of both the amino and hydroxyl groups can lead to the formation of complex structures such as amino acid analogs or peptide-based molecules. researchgate.net
Role as a Ligand in Asymmetric Catalysis
Asymmetric catalysis is a powerful tool for producing enantiomerically enriched compounds, where a small amount of a chiral catalyst can generate large quantities of a chiral product. nih.gov Chiral organic molecules that coordinate to a metal center, known as ligands, are central to this process. nih.govmdpi.com The structural features of this compound make it an excellent candidate for development into a chiral ligand.
The amino and hydroxyl groups of this compound can act as a bidentate "N,O-ligand," capable of coordinating to a transition metal center. nih.gov Such ligands are synthesized by reacting the amino alcohol with suitable precursors to create a more rigid and sterically defined structure, such as an oxazoline. nih.govdntb.gov.ua Once the ligand is formed, it can be reacted with a metal salt (e.g., of palladium, rhodium, iridium, or copper) to form a chiral metal complex. mdpi.commdpi.com The specific geometry and electronic properties of the resulting complex are dictated by the structure of the ligand and the nature of the metal ion, which in turn determines the catalyst's activity and selectivity. mdpi.comnih.gov
Table of Potential Metal Complexes
| Metal Center | Ligand Type | Potential Catalytic Application |
|---|---|---|
| Palladium (Pd) | P,N-Ligand (phosphine-oxazoline) | Asymmetric Allylic Alkylation nih.gov |
| Rhodium (Rh) | N,N-Ligand (bisoxazoline) | Asymmetric Hydrogenation |
| Copper (Cu) | N,O-Ligand | N-H Insertion Reactions digitellinc.com |
| Scandium (Sc) | Pybox Ligand | Domino Reactions mdpi.com |
Metal complexes bearing chiral ligands derived from amino alcohols are known to catalyze a wide range of enantioselective transformations. beilstein-journals.org A catalyst based on a this compound-derived ligand could be applied to several important synthetic reactions. The chiral environment created by the ligand around the metal center forces the reactants to approach in a specific orientation, leading to the preferential formation of one enantiomer of the product over the other. epfl.ch
Examples of such transformations include asymmetric hydrogenation, where a prochiral alkene is converted into a chiral alkane, and asymmetric allylic amination, a key method for forming C-N bonds stereoselectively. nih.gov The α-aminomethylation of carbonyl compounds is another powerful protocol for introducing aminomethyl groups into organic molecules, resulting in versatile β-amino carbonyl building blocks. nih.govresearchgate.net The specific stereochemical arrangement of the substituents on the this compound backbone would be crucial in determining the efficiency and enantioselectivity of these catalytic processes. digitellinc.com
Spectroscopic and Computational Investigations
Advanced Spectroscopic Techniques for Structural and Stereochemical Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure and determining the stereochemistry of chiral compounds like 3-(Aminomethyl)pentan-2-ol.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules. magritek.com For this compound, which possesses two stereocenters at the C2 and C3 positions, four possible stereoisomers can exist. The spatial arrangement of atoms in these diastereomers and enantiomers results in distinct NMR spectra.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide crucial information. The chemical shifts (δ) of the protons and carbons are influenced by their local electronic environment. weebly.com For instance, the proximity of the hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups to various protons in the pentane (B18724) backbone will result in different chemical shifts for each stereoisomer.
Furthermore, the coupling constants (J-values) between adjacent protons are highly dependent on the dihedral angle between them, a principle described by the Karplus equation. oup.com By analyzing the J-couplings, particularly between the protons on C2, C3, and the aminomethyl group, the relative stereochemistry (syn or anti) of the stereoisomers can be determined. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can further aid in assigning the full stereostructure by revealing through-bond and through-space correlations between protons, respectively. unibo.it
Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound Stereoisomers Note: This table is a generalized prediction. Actual experimental values may vary.
| Stereoisomer | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |
|---|---|---|
| (2R,3R) | H2: ~3.5-3.8, H3: ~2.8-3.1, CH₂NH₂: ~2.6-2.9 | C2: ~70-75, C3: ~45-50, CH₂NH₂: ~40-45 |
| (2S,3S) | H2: ~3.5-3.8, H3: ~2.8-3.1, CH₂NH₂: ~2.6-2.9 | C2: ~70-75, C3: ~45-50, CH₂NH₂: ~40-45 |
| (2R,3S) | H2: ~3.6-3.9, H3: ~2.9-3.2, CH₂NH₂: ~2.7-3.0 | C2: ~71-76, C3: ~46-51, CH₂NH₂: ~41-46 |
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₁₅NO), the calculated molecular weight is approximately 117.19 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula.
In the context of chemical synthesis, mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is invaluable for monitoring the progress of reactions that produce this compound. nih.gov By analyzing aliquots of the reaction mixture over time, chemists can track the consumption of reactants and the formation of the desired product and any byproducts. Selected reaction monitoring (SRM) using tandem mass spectrometry can enhance sensitivity and selectivity, which is particularly useful for analyzing complex mixtures. nih.gov
Computational Chemistry Studies of this compound
Computational chemistry offers powerful tools to complement experimental findings by providing insights into the molecular properties and reactivity of this compound at an atomic level. ru.nl
Due to the presence of multiple single bonds, this compound can exist in numerous conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. libretexts.org This is achieved by mapping the molecule's potential energy surface, which illustrates the relationship between its geometry and potential energy. libretexts.orgbiorxiv.org
Computational methods, such as molecular mechanics and quantum mechanics, are employed to calculate the energies of different conformers. The results can be visualized as an energy landscape, where low-energy regions correspond to stable conformations. biorxiv.org For this compound, intramolecular hydrogen bonding between the hydroxyl and amino groups is expected to play a significant role in stabilizing certain conformations. Identifying the global minimum energy conformation provides a theoretical model of the molecule's most likely structure in the gas phase or in non-polar solvents.
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or subsequent transformations, theoretical calculations can map out the entire reaction pathway. This includes identifying reactants, products, intermediates, and, crucially, transition states. solubilityofthings.com
The transition state is the highest energy point along the reaction coordinate and is a key factor in determining the reaction rate. solubilityofthings.com By calculating the structure and energy of the transition state, chemists can gain a deeper understanding of the factors that control the reaction's feasibility and speed. For instance, in a substitution reaction at the C2 position, computational analysis can reveal whether the reaction proceeds through an S\N1 or S\N2 mechanism by characterizing the respective transition states. pressbooks.publibretexts.org
The synthesis of a single, desired stereoisomer of this compound often requires the use of chiral catalysts. researchgate.net Computational chemistry has become an invaluable tool for predicting and understanding the stereoselectivity of such catalytic processes. nih.gov
By modeling the interaction between the catalyst, the substrate, and the reagents, it is possible to calculate the energies of the transition states leading to the different stereoisomeric products. acs.org The stereoisomer formed through the lower energy transition state is predicted to be the major product. This approach allows for the rational design of new and more effective catalysts for asymmetric synthesis. For example, in the catalytic reduction of a ketone precursor to form this compound, computational modeling can help select the best chiral ligand for the metal catalyst to achieve high enantiomeric excess. acs.org
Table 2: Computationally Investigated Properties of this compound
| Computational Method | Property Investigated | Key Insights |
|---|---|---|
| Molecular Mechanics (e.g., MMFF) | Conformational Analysis | Identification of low-energy conformers, role of intramolecular hydrogen bonding. |
| Density Functional Theory (DFT) | Reaction Mechanism | Elucidation of reaction pathways, characterization of transition state structures and energies. |
Future Research Directions and Potential Emerging Applications
Exploration of Novel Biosynthetic Pathways for Amino Alcohols
The production of chiral amino alcohols through biotechnological methods is a rapidly advancing field, offering a sustainable alternative to traditional chemical synthesis. Future research will likely focus on engineering and discovering new enzymatic pathways for the production of compounds like 3-(Aminomethyl)pentan-2-ol.
One promising approach involves the use of modular polyketide synthase (PKS) platforms. biorxiv.org These enzymatic systems can be engineered to produce a variety of diols, hydroxy acids, and amino alcohols from simple precursors. biorxiv.org By selecting specific starter and extender units and incorporating terminal reductases (TRs) and transaminases (TAs), a PKS pathway could theoretically be designed to assemble the carbon backbone of this compound. biorxiv.org This method offers high tunability and the potential to create structural analogs. biorxiv.org
Another key area is the development of engineered amine dehydrogenases (AmDHs). frontiersin.org These enzymes catalyze the direct asymmetric reductive amination of keto alcohols, using inexpensive ammonia (B1221849) as the nitrogen source and generating water as the main byproduct. frontiersin.org Research into mining new AmDHs and improving their catalytic efficiency and substrate scope through protein engineering is ongoing. frontiersin.org An engineered AmDH could potentially convert a corresponding hydroxy ketone precursor into this compound with high stereoselectivity. frontiersin.org
Furthermore, multi-enzyme cascade reactions represent a powerful strategy for synthesizing chiral amino alcohols from renewable feedstocks like amino acids. acs.org For instance, cascades have been developed to convert L-phenylalanine into enantiomerically pure aromatic 1,2-amino alcohols. acs.org A similar biocatalytic cascade could be envisioned starting from a bio-based precursor to generate the specific stereoisomers of this compound.
| Biosynthetic Platform | Key Enzymes/Components | Potential Precursors | Advantages |
| Polyketide Synthase (PKS) | Modular PKS, Acyltransferase (AT), Terminal Reductase (TR), Transaminase (TA) | Acetyl-CoA, Propionyl-CoA, Malonyl-CoA | High structural diversity, platform tunability, potential for branched structures. biorxiv.org |
| Engineered Amine Dehydrogenase (AmDH) | Amine Dehydrogenase (AmDH), Cofactor regeneration system | Hydroxy ketones | High stereoselectivity, uses inexpensive ammonia, environmentally benign (water byproduct). frontiersin.org |
| Enzymatic Cascades | Deaminases, Decarboxylases, Epoxidases, Hydrolases, Transaminases | Amino acids (e.g., L-isoleucine, L-valine) | Starts from renewable feedstocks, high overall yields, produces enantiopure compounds. acs.org |
Development of Sustainable Synthetic Methodologies
The chemical industry's shift towards green chemistry necessitates the development of more sustainable methods for producing foundational molecules like amino alcohols. rsc.org Future research on this compound will undoubtedly prioritize efficiency, safety, and environmental impact.
A key strategy involves the "hydrogen borrowing" or acceptorless dehydrogenative coupling (ADC) of alcohols. rsc.orgrsc.org This method uses earth-abundant metal catalysts, such as manganese or iron complexes, to couple alcohols with amines, releasing only hydrogen and water as byproducts. rsc.org Such a process could be adapted for the synthesis of this compound or its derivatives, significantly improving atom economy over classical methods. rsc.org
Improving existing synthetic routes, such as the ring-opening of epoxides, is another important direction. scispace.com Research is focused on using environmentally friendly solvents like water, employing solvent-free conditions, or developing more efficient and recyclable catalysts such as heteropoly acids or sulfated zirconia. scispace.comresearchgate.net These advancements lead to milder reaction conditions, cleaner reaction profiles, and simpler work-up procedures. scispace.com
Furthermore, the direct amination of biomass-derived platform chemicals is a burgeoning field. rsc.orgacs.org Catalytic processes are being developed to convert bio-based diols and polyols into valuable amines and amino alcohols. acs.org This approach leverages renewable resources, moving away from petrochemical feedstocks and contributing to a circular economy. rsc.org
| Synthetic Methodology | Catalyst Type | Key Advantages | Relevant Research Findings |
| Acceptorless Dehydrogenative Coupling (ADC) | Earth-abundant metal complexes (e.g., Mn, Ni) | High atom economy, uses benign alcohols as starting materials, byproducts are H₂ and H₂O. rsc.orgrsc.org | Mn(I)-PNP catalysis enables simultaneous C-C and C-N bond formation. rsc.org |
| Greener Ring-Opening of Epoxides | Lewis acids (e.g., InBr₃), Heteropoly acids, Sulfated Zirconia | Can be performed in water or under solvent-free conditions, mild reaction conditions, high regioselectivity. scispace.comresearchgate.net | Heteropoly acids found to be effective catalysts for ring-opening with aromatic amines in water. scispace.com |
| Catalytic Amination of Biomass | Ru-based complexes, Ni/SBA-15 | Utilizes renewable feedstocks (e.g., diols from cellulose), reduces reliance on fossil fuels. rsc.orgacs.org | Efficient conversion of ethylene (B1197577) glycol to various amines using Ru/Co catalysts has been demonstrated. acs.org |
Expansion of Synthetic Utility in Unconventional Chemical Space
The true potential of this compound lies in its use as a versatile synthon to access novel and complex molecular architectures. A major future direction is the expansion of its synthetic utility into what is often termed "unconventional chemical space," characterized by molecules with high three-dimensional character (Fsp³). mdpi.com
One area of exploration is the use of this compound as a building block for creating molecules with rigid scaffolds, such as cubanes, adamantanes, or bicyclo[1.1.1]pentanes (BCPs). thieme-connect.com These scaffolds are of increasing interest in medicinal chemistry as they can orient appended functional groups in precise three-dimensional vectors, allowing for novel interactions with biological targets. thieme-connect.com The amino and hydroxyl groups of this compound could be used to attach the flexible pentanol (B124592) chain to these rigid cores via amide or ether linkages.
The compound can also serve as a chiral building block in diversity-oriented synthesis. diva-portal.org Its stereocenters can be used to control the stereochemistry of more complex products. For example, it could be incorporated into the synthesis of novel spiro-lactams or other heterocyclic systems, which are considered privileged structures in drug discovery. mdpi.com The Meyers' lactamization reaction, for instance, utilizes amino alcohols to create complex bicyclic lactams stereoselectively. mdpi.com
Furthermore, the development of novel C-H activation and functionalization methodologies could unlock new synthetic pathways. thieme-connect.com Treating the aliphatic backbone of this compound as a template for late-stage functionalization would allow for the rapid generation of a library of analogs with diverse properties, a powerful tool for exploring structure-activity relationships.
| Application Area | Target Molecular Class | Synthetic Strategy | Potential Outcome |
| Medicinal Chemistry | Molecules with high Fsp³ character | Attachment to rigid scaffolds (e.g., BCPs, cubanes) | Novel 3D-pharmacophores, improved drug-like properties. mdpi.comthieme-connect.com |
| Asymmetric Synthesis | Chiral heterocycles, Natural product analogs | Meyers' lactamization, Mannich-type reactions | Access to enantiopure complex molecules and privileged structures. mdpi.comdiva-portal.org |
| Diversity-Oriented Synthesis | Compound Libraries | Late-stage C-H functionalization, Coupling reactions | Rapid exploration of chemical space for drug and materials discovery. thieme-connect.comdiva-portal.org |
| Materials Science | Fluorinated compounds | Incorporation into fluorinated scaffolds | Development of functional materials with unique electronic or physical properties. whiterose.ac.uk |
Integration into Supramolecular Architectures and Functional Materials
The dual functionality of this compound—a hydrogen bond donor/acceptor amine and a hydrogen-bonding hydroxyl group—makes it an excellent candidate for constructing ordered, non-covalent assemblies. Future research will likely explore its integration into various supramolecular systems and functional materials.
A significant opportunity lies in the design of supramolecular polymers. researchgate.net These materials are formed by the self-assembly of monomers linked by non-covalent interactions, such as hydrogen bonds. researchgate.nettue.nl The amino and hydroxyl groups of this compound can participate in directional hydrogen bonding, enabling the formation of polymer-like chains or networks. tue.nl The reversibility of these bonds could lead to materials with stimuli-responsive properties, such as self-healing polymers or injectable hydrogels.
The compound could also be used as a ligand or building block in the synthesis of metal-organic frameworks (MOFs) or coordination polymers. The amine group can coordinate to metal centers, while the hydroxyl group remains available for further functionalization or to direct the supramolecular architecture through hydrogen bonding. This could lead to materials with tailored porosity for applications in gas storage, separation, or catalysis.
Another emerging application is in the construction of star-shaped molecules or dendrimers. rsc.org In these architectures, multiple "arm" molecules are attached to a central core. This compound could serve as a functional arm, with its terminal groups providing sites for further reactions or imparting specific properties, such as solubility or chirality, to the final macromolecule. rsc.org
| Supramolecular System | Role of this compound | Key Interactions | Potential Applications |
| Supramolecular Polymers | Monomer or chain-capping agent | Hydrogen bonding, van der Waals forces | Self-healing materials, stimuli-responsive gels, drug delivery systems. researchgate.nettue.nl |
| Metal-Organic Frameworks (MOFs) | Organic linker or modulating ligand | Metal-coordination (amine), Hydrogen bonding (hydroxyl) | Gas storage and separation, catalysis, chemical sensing. |
| Star-Shaped Molecules/Dendrimers | Functional "arm" component | Covalent attachment to a core | Solubilizing agents, chiral catalysts, multivalent drug carriers. rsc.org |
| Functional Surfaces | Surface modifying agent | Covalent or non-covalent attachment to a substrate | Creation of biocompatible coatings, chiral stationary phases for chromatography. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
